4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl(ethyl)sulfamoyl group and a 1,3,4-oxadiazol-2-yl group attached to a benzamide backbone. The presence of a fluorophenyl group further enhances its chemical properties, making it a subject of study in medicinal chemistry, materials science, and other disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the fluorophenyl group: This step often involves the use of fluorinated aromatic compounds in a nucleophilic substitution reaction.
Attachment of the benzyl(ethyl)sulfamoyl group: This can be done through sulfonation reactions, where a benzyl(ethyl)amine is reacted with a sulfonyl chloride.
Coupling to form the final product: The final step involves coupling the intermediate products to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, use of catalysts, and advanced purification methods like recrystallization and chromatography are often employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The presence of the fluorophenyl group can enhance its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide: Contains a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in 4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide imparts unique properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets. This makes it distinct from its analogs and potentially more effective in specific applications.
Properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O4S/c1-2-29(16-17-6-4-3-5-7-17)34(31,32)21-14-10-18(11-15-21)22(30)26-24-28-27-23(33-24)19-8-12-20(25)13-9-19/h3-15H,2,16H2,1H3,(H,26,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMCCVBGKOGEKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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